2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O3/c1-8-6-11(17(18)19)7-12-13(8)20-14(16-12)9-2-4-10(15)5-3-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVZSAHDRIBXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=N2)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with 2-methyl-4-nitrophenol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Formation of 2-(4-aminophenyl)-7-methyl-5-nitro-1,3-benzoxazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the fluorophenyl and nitro groups can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Table 1: Structural Comparison of Fluorophenyl-Containing Heterocycles
Biological Activity
2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole is a compound within the benzoxazole family, characterized by a fused benzene and oxazole ring structure. Its molecular formula is CHFNO, featuring a fluorophenyl group at the second position, a methyl group at the seventh position, and a nitro group at the fifth position of the benzoxazole ring. The presence of these functional groups contributes to its diverse biological activities and pharmacological potential.
The compound's reactivity stems from its electrophilic and nucleophilic sites, particularly due to the electron-withdrawing nature of the nitro group. This enhances the electrophilicity of adjacent carbon atoms in the aromatic system, facilitating various substitution reactions.
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole |
| Molecular Formula | CHFNO |
| CAS Number | 1421240-95-0 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole. Research indicates that derivatives of benzoxazole exhibit significant cytotoxicity against various cancer cell lines.
Case Studies
- VEGFR-2 Inhibition : A series of benzoxazole derivatives were evaluated for their inhibitory activity against VEGFR-2, a key target in cancer therapy. Compounds similar to 2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole demonstrated sub-micromolar IC values, indicating potent activity against this receptor .
-
Cytotoxicity Assays : The compound was tested against human breast (MCF-7) and colorectal (HCT-116) cancer cell lines using the Sulforhodamine B assay. Results showed that it induced significant cell cycle arrest and apoptosis in these cell lines .
Compound IC (µM) MCF-7 IC (µM) HCT-116 2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole Not specified Not specified Sorafenib 7.8 7.2
The mechanism by which 2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole exerts its biological effects may involve:
- Inhibition of Tyrosine Kinases : Similar compounds have been reported to act as competitive inhibitors of various tyrosine kinases, which are critical in regulating cell proliferation and survival.
- Induction of Apoptosis : Studies indicated that this compound can downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL, leading to increased apoptosis in cancer cells .
Synthetic Routes
The synthesis of 2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole typically involves cyclization reactions between suitable precursors under specific conditions. One common method includes reacting 4-fluoroaniline with 2-methyl-4-nitrophenol in the presence of phosphorus oxychloride (POCl) to form the benzoxazole ring .
Research Applications
This compound has numerous applications in:
- Medicinal Chemistry : As a scaffold for developing new drugs targeting various diseases.
- Materials Science : In synthesizing novel materials with specific electronic or optical properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted o-aminophenols with activated carbonyl derivatives. For example, nitro-substituted benzoxazoles can be prepared using nitration reactions under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Yield optimization requires careful temperature control (0–5°C for nitration) and stoichiometric balancing of reagents. Post-synthesis purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- FT-IR : Confirms functional groups (e.g., C-F stretch at ~1250 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.1–8.3 ppm for fluorophenyl) and methyl groups (δ 2.5–2.7 ppm). NOE experiments can resolve steric interactions .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 287.08) and nitro group fragmentation patterns .
Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The nitro group at position 5 deactivates the benzoxazole ring, directing electrophilic substitution to the 4-fluorophenyl moiety. Nucleophilic aromatic substitution (e.g., with amines) is favored under basic conditions (K₂CO₃/DMF, 80°C), while Suzuki-Miyaura coupling requires Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s pharmacological activity or stability?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO) to assess electron-transfer potential. Fukui functions identify reactive sites for electrophilic/nucleophilic attacks .
- MD Simulations : Model ligand-protein interactions (e.g., with cytochrome P450 enzymes) to predict metabolic stability. Solvation-free energy calculations (using OPLS-AA force fields) guide solubility optimization .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values in enzyme assays)?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., pH, temperature, solvent DMSO ≤1%) to minimize batch variability.
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
- Structural Analogues : Synthesize derivatives (e.g., replacing nitro with cyano groups) to isolate structure-activity relationships (SAR) .
Q. How can regioselectivity challenges in modifying the benzoxazole core be addressed for targeted derivatization?
- Methodological Answer :
- Protecting Groups : Temporarily block the nitro group (e.g., using Boc anhydride) to direct reactions to the methyl or fluorophenyl substituents.
- Microwave-Assisted Synthesis : Enhances regioselectivity in heterocyclic ring functionalization by reducing side reactions (e.g., 100°C, 30 min, 300 W) .
Q. What are the best practices for evaluating the compound’s photostability under experimental storage conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
